molecular formula C8H7N3O B2958071 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile CAS No. 1248075-96-8

3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile

Cat. No. B2958071
CAS RN: 1248075-96-8
M. Wt: 161.164
InChI Key: XDYGWJACQNDDAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile” and its derivatives has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile” and its derivatives were corroborated by IR and NMR spectroscopy . The structures of the compounds were confirmed by elemental analysis .

Scientific Research Applications

Comprehensive Analysis of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile Applications

The compound 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile is a versatile chemical with potential applications across various fields of scientific research. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Pharmaceutical Drug Synthesis: This compound serves as a precursor in the synthesis of imidazole-containing drugs . Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The presence of the pyrazine moiety can potentially enhance these properties, making it valuable in drug development.

Antitubercular Agents: The structural similarity to compounds with known antitubercular activity suggests that 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile could be a candidate for the synthesis of new antitubercular drugs . Its modification could lead to potent drugs against Mycobacterium tuberculosis .

Safety and Hazards

The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-prop-2-enoxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-2-5-12-8-7(6-9)10-3-4-11-8/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYGWJACQNDDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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